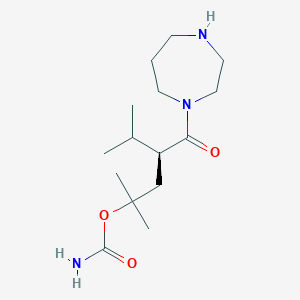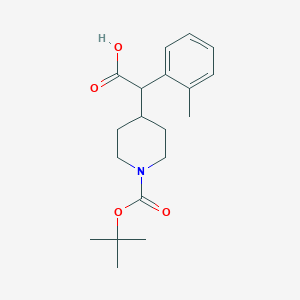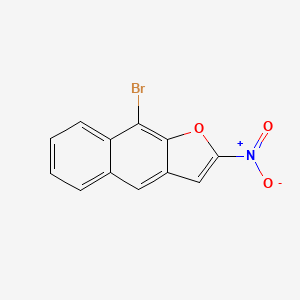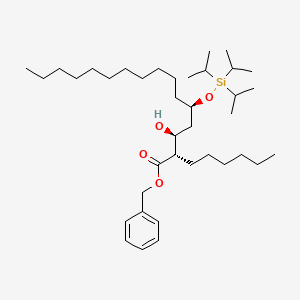
(S)-4-(1,4-Diazepane-1-carbonyl)-2,5-dimethylhexan-2-yl carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-(1,4-Diazepane-1-carbonyl)-2,5-dimethylhexan-2-yl carbamate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a diazepane ring, a carbamate group, and a dimethylhexane backbone, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(1,4-Diazepane-1-carbonyl)-2,5-dimethylhexan-2-yl carbamate typically involves multiple steps, starting with the preparation of the diazepane ring This can be achieved through the cyclization of appropriate amine precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve the optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, temperature control, and the selection of suitable solvents and catalysts to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(1,4-Diazepane-1-carbonyl)-2,5-dimethylhexan-2-yl carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.
Scientific Research Applications
(S)-4-(1,4-Diazepane-1-carbonyl)-2,5-dimethylhexan-2-yl carbamate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-4-(1,4-Diazepane-1-carbonyl)-2,5-dimethylhexan-2-yl carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (S)-4-(1,4-Diazepane-1-carbonyl)-2,5-dimethylhexan-2-yl carbamate shares similarities with other carbamate-containing compounds and diazepane derivatives.
- Examples include this compound analogs with different substituents on the diazepane ring or the hexane backbone.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications.
Properties
Molecular Formula |
C15H29N3O3 |
|---|---|
Molecular Weight |
299.41 g/mol |
IUPAC Name |
[(4S)-4-(1,4-diazepane-1-carbonyl)-2,5-dimethylhexan-2-yl] carbamate |
InChI |
InChI=1S/C15H29N3O3/c1-11(2)12(10-15(3,4)21-14(16)20)13(19)18-8-5-6-17-7-9-18/h11-12,17H,5-10H2,1-4H3,(H2,16,20)/t12-/m0/s1 |
InChI Key |
CUHDMPDNDXQMKU-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)[C@H](CC(C)(C)OC(=O)N)C(=O)N1CCCNCC1 |
Canonical SMILES |
CC(C)C(CC(C)(C)OC(=O)N)C(=O)N1CCCNCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![3-methyl-1-(p-tolyl)chromeno[4,3-c]pyrazol-4(1H)-one](/img/structure/B11836578.png)
![4-Bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrobromide](/img/structure/B11836583.png)


